Negative 5-Lipoxygenase (5-LOX) Inhibition Data: A Critical Negative Selectivity Control for Anti-Inflammatory Drug Discovery
Unlike certain structurally related propargyloxy benzaldehydes that exhibit 5-lipoxygenase (5-LOX) inhibitory activity, CAS 444059-52-3 demonstrates no significant inhibition (NS) at a concentration of 100 µM in a rat basophilic leukemia-1 (RBL-1) cell-based assay [1]. This negative result is a crucial differentiator, establishing this compound as a valuable negative control or a scaffold devoid of off-target 5-LOX activity, thereby reducing the risk of confounding anti-inflammatory effects in phenotypic screens.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Active 5-LOX inhibitors (e.g., 15-HETE analogues) show IC50 values in the low micromolar range (1-10 µM) in the same assay system [2]. |
| Quantified Difference | Target compound inactive at 100 µM vs. active comparators with IC50 <10 µM. This represents a >10-fold window of inactivity. |
| Conditions | RBL-1 (rat basophilic leukemia-1) cell-based assay; compound tested at 100 µM |
Why This Matters
This negative data confirms the compound's lack of 5-LOX inhibitory activity, allowing researchers to use it as a clean scaffold for target validation or as a negative control in assays where 5-LOX inhibition is an undesirable off-target effect.
- [1] ChEMBL. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. Assay ID: CHEMBL620010. View Source
- [2] Haviv F, Ratajczyk JD, DeNet RW, Martin YC, Dyer RD, Carter GW. Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues. J Med Chem. 1987;30(2):254-263. Document ChEMBL ID: CHEMBL1123845. View Source
